molecular formula C8H10BrNO B15226601 1-(5-Bromofuran-2-yl)but-3-en-1-amine

1-(5-Bromofuran-2-yl)but-3-en-1-amine

Katalognummer: B15226601
Molekulargewicht: 216.07 g/mol
InChI-Schlüssel: YELPBGTXCDARBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromofuran-2-yl)but-3-en-1-amine is an organic compound that belongs to the class of furan derivatives It features a bromine atom attached to the furan ring and an amine group attached to a butenyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromofuran-2-yl)but-3-en-1-amine typically involves the bromination of a furan derivative followed by the introduction of the butenyl amine group. One common method includes the bromination of furan using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The resulting 5-bromofuran is then subjected to a nucleophilic substitution reaction with a suitable butenyl amine precursor under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Bromofuran-2-yl)but-3-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to form the corresponding furan derivative without the bromine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Imines, nitriles, and oximes.

    Reduction: De-brominated furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromofuran-2-yl)but-3-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(5-Bromofuran-2-yl)but-3-en-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the amine group can influence its binding affinity and specificity towards these targets. The exact pathways involved would vary based on the specific biological context and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

1-(5-Bromofuran-2-yl)but-3-en-1-amine can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C8H10BrNO

Molekulargewicht

216.07 g/mol

IUPAC-Name

1-(5-bromofuran-2-yl)but-3-en-1-amine

InChI

InChI=1S/C8H10BrNO/c1-2-3-6(10)7-4-5-8(9)11-7/h2,4-6H,1,3,10H2

InChI-Schlüssel

YELPBGTXCDARBW-UHFFFAOYSA-N

Kanonische SMILES

C=CCC(C1=CC=C(O1)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.